N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an oxolane ring, and a trifluoromethoxy-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the pyrazole intermediate.
Formation of the Benzamide Group: The final step involves the coupling of the pyrazole-oxolane intermediate with 4-(trifluoromethoxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-methoxybenzamide
- N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-chlorobenzamide
- N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-nitrobenzamide
Uniqueness
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)24-13-3-1-10(2-4-13)14(22)20-11-7-19-21(8-11)12-5-6-23-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEQSRMQIOLOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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